molecular formula C16H17N3O3 B2617968 (3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034530-40-8

(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2617968
CAS RN: 2034530-40-8
M. Wt: 299.33
InChI Key: SXXSCDVZULWKBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the title compound can be separated by silica-gel column chromatography with an ethyl acetate–petroleum ether (20%) gradient solvent system . The target product is obtained as a white solid .


Molecular Structure Analysis

The molecular structure of “(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” consists of a pyridine linked to a pyrimidine by a bond . The compound belongs to the class of organic compounds known as pyridinylpyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The organic phase is washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the yield is 65%; melting point is 217–219 ℃; and the 1H NMR (500 MHz, DMSO-D6) and 13C NMR (125 MHz, DMSO-D6) spectra have been provided .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” could potentially have similar biological applications.

Crystal Structure Analysis

The crystal structure of compounds similar to “(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” has been analyzed . Such analyses can provide valuable insights into the compound’s physical properties and potential applications in materials science.

Drug Development

Compounds with structures similar to “(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” have been used in drug development . The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of these compounds are analyzed to identify promising drug candidates.

Anti-fibrosis Activity

Some compounds similar to “(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” have shown better anti-fibrosis activity than certain existing drugs . This suggests potential applications in the treatment of fibrotic diseases.

Commercial Availability

“(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is commercially available, suggesting its potential use in various research and industrial applications.

Safety And Hazards

The safety and hazards of similar compounds have been discussed . For instance, the synthesized analogs’ in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that certain hybrid analogs may be employed in the development of future antidiabetic drugs .

Future Directions

The future directions of research on similar compounds have been suggested . For example, synthesized analogs’ in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that certain hybrid analogs may be employed in the development of future antidiabetic drugs . Furthermore, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(3-methoxyphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-13-5-2-4-12(10-13)15(20)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h2-5,7-8,10,14H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXSCDVZULWKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

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